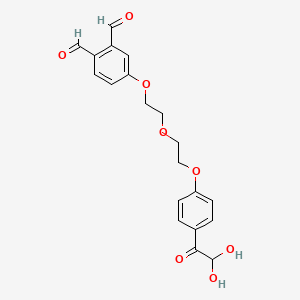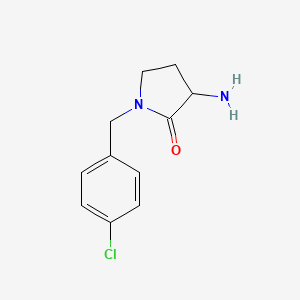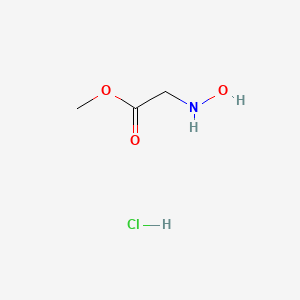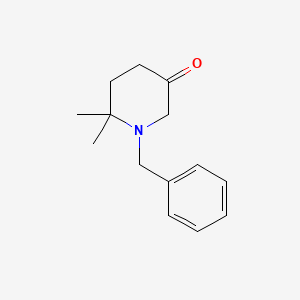
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde is a complex organic compound with the molecular formula C20H20O8 This compound is characterized by its unique structure, which includes multiple ether linkages and a phthalaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol under acidic conditions to form the intermediate 4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then further reacted with 2,2-dihydroxyacetophenone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers[][3].
Wirkmechanismus
The mechanism of action of 4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This interaction is facilitated by the aldehyde groups, which are highly reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-(4-(3-hydroxypropyl)phenoxy)ethoxy)ethoxy)ethyl tosylate
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
Its structure allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C20H20O8 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
4-[2-[2-[4-(2,2-dihydroxyacetyl)phenoxy]ethoxy]ethoxy]phthalaldehyde |
InChI |
InChI=1S/C20H20O8/c21-12-15-3-6-18(11-16(15)13-22)28-10-8-26-7-9-27-17-4-1-14(2-5-17)19(23)20(24)25/h1-6,11-13,20,24-25H,7-10H2 |
InChI-Schlüssel |
DXEKXLIDLXBUBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(O)O)OCCOCCOC2=CC(=C(C=C2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)



![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-](/img/structure/B12849314.png)
![2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol](/img/structure/B12849315.png)

